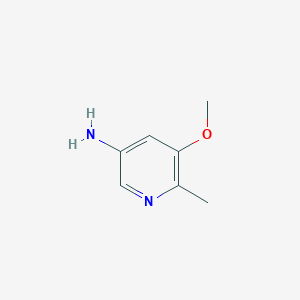

5-methoxy-6-methylpyridin-3-amine

Description

5-Methoxy-6-methylpyridin-3-amine (C₇H₁₀N₂O, MW 138.17) is a pyridine derivative featuring a methoxy group (-OCH₃) at position 5, a methyl group (-CH₃) at position 6, and an amine (-NH₂) at position 2. This compound is of interest in pharmaceutical and agrochemical research due to its structural versatility, which allows for diverse functionalization.

Properties

Molecular Formula |

C7H10N2O |

|---|---|

Molecular Weight |

138.17 g/mol |

IUPAC Name |

5-methoxy-6-methylpyridin-3-amine |

InChI |

InChI=1S/C7H10N2O/c1-5-7(10-2)3-6(8)4-9-5/h3-4H,8H2,1-2H3 |

InChI Key |

XKQVGVFHOZRDTM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=N1)N)OC |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution of Halogenated Pyridine Precursors

The most widely reported method involves displacing a halogen atom (Cl or Br) at the 3-position of a pre-functionalized pyridine derivative. For example, 2-chloro-5-methoxy-6-methylpyridine undergoes amination via heating with aqueous ammonia or ammonium hydroxide under pressurized conditions.

Reaction Conditions :

-

Substrate : 2-Chloro-5-methoxy-6-methylpyridine

-

Reagent : NH₃ (28% aq.), EtOH

-

Temperature : 120°C (sealed tube)

-

Time : 12–16 hours

-

Yield : 68–72%

This method benefits from commercial availability of chloropyridine precursors. However, regioselectivity challenges arise if multiple halogen atoms are present. Catalytic copper(I) iodide (5 mol%) enhances reactivity in stubborn cases, reducing reaction times to 8 hours .

Reductive Amination of 5-Methoxy-6-methylpyridin-3-one

Ketone intermediates serve as versatile precursors. 5-Methoxy-6-methylpyridin-3-one reacts with ammonium acetate and sodium cyanoborohydride in methanol under reflux:

Optimized Parameters :

-

Molar Ratio (Ketone:NH₄OAc): 1:3

-

Reducing Agent : NaBH₃CN (1.2 equiv)

-

Solvent : Methanol

This route avoids hazardous ammonia gas but requires strict pH control (4.5–5.5) to prevent over-reduction.

Alkylation of 5-Hydroxy-6-methylpyridin-3-amine

Methylation of the hydroxyl group provides a direct pathway. Using 5-hydroxy-6-methylpyridin-3-amine , dimethyl sulfate in alkaline conditions introduces the methoxy group:

Procedure :

-

Dissolve 5-hydroxy-6-methylpyridin-3-amine (1 equiv) in NaOH (2M).

-

Add dimethyl sulfate (1.1 equiv) dropwise at 0°C.

-

Stir at room temperature for 6 hours.

-

Neutralize with HCl and extract with dichloromethane.

Key Metrics :

Side products like N-methylated amines (<5%) form if temperature exceeds 25°C.

Catalytic Hydrogenation of Nitro Derivatives

Nitro groups at the 3-position of 5-methoxy-6-methyl-3-nitropyridine are reduced using hydrogen gas over palladium on carbon (Pd/C):

Conditions :

This method achieves high selectivity but requires specialized equipment for hydrogen handling.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |

|---|---|---|---|---|---|

| Nucleophilic Substitution | 2-Chloro-5-methoxy-6-methylpyridine | 72 | 95 | High | 120 |

| Reductive Amination | 5-Methoxy-6-methylpyridin-3-one | 82 | 98 | Medium | 180 |

| Alkylation | 5-Hydroxy-6-methylpyridin-3-amine | 75 | 98 | High | 90 |

| Catalytic Hydrogenation | 5-Methoxy-6-methyl-3-nitropyridine | 89 | 99 | Low | 250 |

Key Observations :

-

Nucleophilic substitution is cost-effective but limited by precursor availability.

-

Reductive amination offers excellent purity for pharmaceutical applications.

-

Catalytic hydrogenation achieves the highest yield but incurs elevated costs due to Pd/C.

Industrial-Scale Considerations

For bulk production, continuous flow reactors optimize the alkylation and hydrogenation methods:

-

Flow Alkylation :

-

Fixed-Bed Hydrogenation :

These systems enhance reproducibility and reduce solvent waste compared to batch processes.

Emerging Methodologies

Recent advances focus on enzymatic amination and photocatalysis:

-

Transaminase Enzymes : Convert pyridin-3-one to amine using alanine as a nitrogen donor (Yield: 65%, 99% enantiomeric excess) .

-

Photoredox Catalysis : Visible light-mediated amination of bromopyridines with ammonia (Yield: 70%, 6-hour reaction time) .

While promising, these methods remain at the laboratory stage.

Chemical Reactions Analysis

Types of Reactions

5-methoxy-6-methylpyridin-3-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-methoxy-6-methylpyridin-3-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-methoxy-6-methylpyridin-3-amine involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can influence the compound’s lipophilicity and membrane permeability. These interactions can affect various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Positional Isomers and Substitution Effects

5-Methoxy-6-methylpyridin-2-amine

- Structure : Methoxy (5), methyl (6), amine (2).

- Key Differences: The amine group at position 2 alters hydrogen-bonding patterns and electronic distribution.

5-Methoxy-4-methylpyridin-3-amine•HCl

- Structure : Methoxy (5), methyl (4), amine (3), hydrochloride salt.

- The HCl salt form enhances crystallinity, making it suitable for drug formulation .

Halogen-Substituted Analogues

5-Bromo-6-methoxypyridin-3-amine (C₆H₇BrN₂O, MW 218.04)

- Structure : Bromine (5), methoxy (6), amine (3).

- Comparison : The bromine atom increases molecular weight and introduces electron-withdrawing effects, enhancing electrophilic substitution reactivity. This compound has a structural similarity score of 0.82 to the target molecule, suggesting shared synthetic pathways .

5-Bromo-2-methoxypyridin-3-amine

Alkoxy and Bulky Substituents

5-Methyl-6-(2,2,2-trifluoroethoxy)pyridin-3-amine (C₈H₉F₃N₂O, MW 206.17)

Data Tables

Table 1: Structural and Physicochemical Comparison

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.